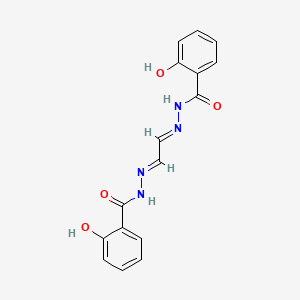

N',N''-1,2-ethanediylidenebis(2-hydroxybenzohydrazide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzohydrazide compounds often involves condensation reactions between hydrazides and aldehydes or ketones. For example, N,N′-Diiodo-N,N′-1,2-ethandiylbis(p-toluene sulfonamide) has been utilized as a reagent for synthesizing 2-arylbenzimidazoles and 2-arylbenzothiazoles under solvent-free conditions, highlighting the environmental friendliness and operational simplicity of such reactions (Veisi et al., 2010).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often elucidated using techniques like X-ray crystallography. For instance, the crystal structure of certain benzohydrazide compounds reveals intramolecular N—H⋯O interactions that stabilize the molecule's conformation, as well as intermolecular hydrogen bonding contributing to the crystal packing (Feng et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of benzohydrazide compounds includes their ability to form Schiff bases through condensation with aldehydes, as observed in various studies. These reactions are often used to synthesize compounds with potential biological activities (Karrouchi et al., 2021).

Physical Properties Analysis

The physical properties, including thermal behavior and stability, of benzohydrazide derivatives can be significantly influenced by their molecular structure. For example, certain compounds show thermal stability and exhibit non-linear optical (NLO) behavior, suggesting their potential use in NLO applications (Bharty et al., 2015).

Chemical Properties Analysis

The chemical properties of benzohydrazide compounds, such as their electronic structure, can be explored using theoretical methods like density functional theory (DFT). Studies have indicated that these compounds can exhibit charge transfer, conjugative interactions, and intramolecular hydrogen bonding, contributing to their chemical reactivity and stability (Tamer et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Organic Chemistry

N',N''-1,2-ethanediylidenebis(2-hydroxybenzohydrazide) and related compounds have seen applications in various areas of organic synthesis. For instance, N,N′-Diiodo-N,N′-1,2-ethandiylbis(p-toluene sulfonamide) is a reagent utilized for the synthesis of 2-arylbenzimidazoles and 2-arylbenzothiazoles under solvent-free conditions. This method boasts several advantages including the absence of solvent, short reaction times, non-corrosiveness, operational simplicity, and environmental friendliness (Veisi et al., 2010).

Chiral Chemistry and Catalysis

The compound hydrobenzoin, a derivative related to the core structure of interest, plays a significant role in chiral chemistry, with its applications broadening in synthetic chemistry. Advances in preparation methods of chiral hydrobenzoin have notably improved its availability, expanding its application in organic synthesis. Chiral hydrobenzoins, prepared initially by optical resolution, have found use mainly as chiral auxiliaries or for stoichiometric applications, with catalytic applications increasing recently (Okano, 2011).

Ligand Chemistry and Metal Complexes

A new ligand, N'-(1-(4,2-dihydroxyphenyl)ethylidene)-4-hydroxybenzohydrazide, was synthesized and used to create transition metal complexes with Cd, Ni, and Zn. These complexes were characterized using various spectroscopic methods, indicating a distorted octahedral shape with coordination through azomethine nitrogen and phenolic oxygen, along with water molecules (Al-Karkhi, 2014).

Environmental Science and Brominated Flame Retardants

The compound is also indirectly related to studies on novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. This research highlights the need for more studies on the occurrence, environmental fate, and toxicity of NBFRs, pointing out significant knowledge gaps in monitoring programs and analytical methods (Zuiderveen et al., 2020).

Catalysis and Nitroaldol Reactions

Ni(II)-aroylhydrazone complexes derived from similar hydrazide compounds have been synthesized and shown to be effective catalyst precursors for nitroaldol condensation reactions under solvent-free conditions, showcasing their potential in green chemistry applications (Sutradhar et al., 2019).

Eigenschaften

IUPAC Name |

2-hydroxy-N-[(E)-[(2E)-2-[(2-hydroxybenzoyl)hydrazinylidene]ethylidene]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4/c21-13-7-3-1-5-11(13)15(23)19-17-9-10-18-20-16(24)12-6-2-4-8-14(12)22/h1-10,21-22H,(H,19,23)(H,20,24)/b17-9+,18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSWGKDDEPZULF-BEQMOXJMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC=NNC(=O)C2=CC=CC=C2O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C=N/NC(=O)C2=CC=CC=C2O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-[(E)-[(2E)-2-[(2-hydroxybenzoyl)hydrazinylidene]ethylidene]amino]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)

![1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5559222.png)

![2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)

![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)

![1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5559240.png)

![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)

![2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)

![2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)

![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)